molecular formula C12H10Cl2N2NaO5PS B12376042 Sp-5,6-Dcl-cbimps

Sp-5,6-Dcl-cbimps

Cat. No.: B12376042
M. Wt: 419.2 g/mol
InChI Key: LXTHVPHQPNCKKG-MOBMELGVSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sp-5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate involves the modification of the parent compound cyclic AMP. The adenine moiety is substituted with a benzimidazole ring system, and the axial exocyclic oxygen atom in the cyclic phosphate group is replaced by sulfur. The compound is typically crystallized or lyophilized as a sodium salt .

Industrial Production Methods

Industrial production methods for Sp-5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate are not widely documented. the compound is available in various forms, including crystallized or lyophilized sodium salt, and is produced with high purity levels, typically better than 99% as determined by HPLC/UV analysis .

Chemical Reactions Analysis

Types of Reactions

Sp-5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

    Substitution: The benzimidazole ring system allows for substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

Common reagents used in reactions involving Sp-5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate include oxidizing agents and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from reactions involving Sp-5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate depend on the type of reaction. For example, substitution reactions may yield derivatives with different substituents on the benzimidazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sp-5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate is unique due to its high lipophilicity, excellent membrane permeability, and metabolic stability. These properties make it particularly suitable for studies involving intact cells and for synergistic activation of cAK type II by pairs of cyclic AMP analogs .

Properties

Molecular Formula

C12H10Cl2N2NaO5PS

Molecular Weight

419.2 g/mol

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1

InChI Key

LXTHVPHQPNCKKG-MOBMELGVSA-M

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=O)(O1)[S-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=O)(O1)[S-].[Na+]

Origin of Product

United States

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